Trimebutine
Overview
Description
Trimebutine is a spasmolytic agent primarily used for the symptomatic treatment of irritable bowel syndrome and other gastrointestinal disorders. It exhibits antimuscarinic and weak mu opioid agonist effects, which help regulate intestinal and colonic motility and relieve abdominal pain .
Mechanism of Action
Target of Action
Trimebutine primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating gastrointestinal motility and relieving abdominal pain .
Mode of Action
This compound interacts with its targets in two main ways :
- It acts as an agonist on peripheral mu, kappa, and delta opiate receptors .
- It modulates the release of gastrointestinal peptides such as motilin .
At high concentrations, this compound inhibits the extracellular Ca2+ influx in smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores .
Biochemical Pathways
This compound affects several biochemical pathways. It accelerates gastric emptying, induces premature phase III of the migrating motor complex in the intestine, and modulates the contractile activity of the colon . It also has a role in regulating visceral sensitivity .
In addition, this compound has been found to inhibit the high mobility group box 1-receptor for advanced glycation end products (HMGB1-RAGE) signaling pathway , which is involved in various physiological and pathophysiological processes such as inflammation, immune responses, and tissue healing post-damage .
Pharmacokinetics
This compound is rapidly absorbed following oral administration . It is extensively metabolized, with less than 2.4% excreted unchanged in urine . The half-life of this compound is approximately 2.7–3.1 hours .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It inhibits cell migration and proliferation, and promotes cell apoptosis . It also induces Bcl-2 downregulation, accompanied by Bax upregulation . Both immunofluorescence staining and western blot results showed that this compound increases the level of active Caspase-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trimebutine involves several steps:
Esterification and Amino-Methylation: The process begins with the esterification and amino-methylation of 2-amino-2-phenylbutyric acid to produce 2-(dimethylamino)-2-phenylmethyl butyrate.
Reduction: Sodium borohydride is used to reduce the esterified product to 2-(dimethylamino)-2-phenylbutyl alcohol.
Final Synthesis: this compound is synthesized from 2-(dimethylamino)-2-phenylbutyl alcohol and 3,4,5-trimethoxybenzoic acid in an organic solvent using protonic acid as a catalyst
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for higher yields and cost-effectiveness. The process involves simultaneous esterification and amino-methylation, followed by reduction and final synthesis, with a focus on reducing production risks and enhancing reaction yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various degradation products.
Reduction: The reduction of this compound involves the use of reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products:
Oxidation: Degradation products of this compound.
Reduction: 2-(dimethylamino)-2-phenylbutyl alcohol.
Substitution: Various substituted derivatives of this compound
Scientific Research Applications
Trimebutine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying spasmolytic agents and their interactions with gastrointestinal receptors.
Biology: Investigated for its effects on gastrointestinal motility and its potential role in modulating visceral sensitivity.
Medicine: Widely used for the treatment of irritable bowel syndrome, functional dyspepsia, and postoperative paralytic ileus
Industry: Employed in the formulation of pharmaceutical products aimed at treating gastrointestinal disorders
Comparison with Similar Compounds
Trimebutine is unique due to its multi-faceted mechanism of action and its ability to modulate various gastrointestinal functions. Similar compounds include:
Asimadoline: A kappa opioid receptor agonist used for treating irritable bowel syndrome.
Fedotozine: A peripheral kappa opioid receptor agonist with similar applications.
Mebeverine: An antispasmodic agent used for gastrointestinal disorders but with a different mechanism of action
This compound stands out due to its combined antimuscarinic and weak mu opioid agonist effects, making it a versatile and effective treatment for various gastrointestinal disorders.
Biological Activity
Trimebutine is a synthetic compound that functions primarily as a spasmolytic agent, widely utilized in the treatment of gastrointestinal disorders. Its unique pharmacological profile allows it to modulate smooth muscle activity in the gastrointestinal (GI) tract, making it effective for conditions such as irritable bowel syndrome (IBS) and functional dyspepsia. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.
This compound exhibits a dual action on the GI tract, functioning as both a stimulant and an inhibitor of motility depending on the concentration and prior contractile activity:
- Low Concentrations (1-10 µM) : At lower concentrations, this compound depolarizes the resting membrane potential of smooth muscle cells without affecting contraction amplitude. This effect is primarily mediated through inhibition of outward potassium currents and activation of T-type calcium channels, which leads to increased gastric emptying and enhanced intestinal contractility .
- High Concentrations (100-300 µM) : At higher concentrations, this compound reduces spontaneous contractions by inhibiting L-type calcium channels and decreasing inward calcium currents. This results in diminished membrane depolarization and reduced peristalsis .
Additionally, this compound acts as a weak agonist at mu-opioid receptors, contributing to its analgesic properties. It also modulates the release of various gastrointestinal peptides, including motilin and vasoactive intestinal peptide, which further influences GI motility .
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached approximately 0.8 hours post-ingestion. The drug has a favorable volume of distribution, allowing for effective therapeutic concentrations in the GI tract .
Clinical Efficacy
Numerous clinical studies have evaluated the efficacy of this compound in treating functional gastrointestinal disorders:
- Functional Dyspepsia and IBS : A randomized controlled trial involving 211 patients demonstrated that this compound maleate significantly improved symptoms of functional dyspepsia compared to placebo. The study reported a statistically significant reduction in the Glasgow Dyspepsia Severity Score (GDSS) after four weeks of treatment (p = 0.02). Additionally, gastric emptying was significantly accelerated in the treatment group .
- Case-Control Study : Another study assessed this compound's effectiveness in patients with functional dyspepsia coexisting with diarrhea-dominant IBS. Results showed significant improvements in symptoms such as postprandial fullness and abdominal pain among those treated with this compound compared to control groups .
Summary of Key Studies
Study Type | Sample Size | Treatment Duration | Key Findings |
---|---|---|---|
Randomized Controlled Trial | 211 patients | 4 weeks | Significant reduction in GDSS; accelerated gastric emptying (p = 0.036) |
Case-Control Study | 129 patients | 4 weeks | Significant decrease in abdominal pain and total symptom score (p < 0.05) |
Open-label Study | 92 pediatric patients | Not specified | Effective in treating functional dyspepsia with manageable adverse effects |
Adverse Effects
This compound is generally well-tolerated, with most reported adverse effects being mild to moderate. Common side effects include thirst and constipation, with incidence rates around 22.9% for those treated with this compound maleate .
Properties
IUPAC Name |
[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDFXWUHHSAQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023707 | |
Record name | Trimebutine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Trimebutine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09089 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
At high concentrations, trimebutine is shown to inhibit the extracellular Ca2+ influx in the smooth muscle cells through voltage dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores. Trimebutine is suggested to bind to the inactivated state of the calcium channel with high affinity. Reduced calcium influx attenuates membrane depolarization and decrease colon peristalsis. It also inhibits outward K+ currents in response to membrane depolarization of the GI smooth muscle cells at resting conditions through inhibition of delayed rectifier K+ channels and Ca2+ dependent K+ channels, which results in induced muscle contractions. Trimebutine binds to mu opioid receptors with more selectivity compared to delta or kappa opioid receptors but with lower affinity than their natural ligands. Its metabolites (N-monodesmethyl-trimebutine or nor-trimebutine), are also shown to bind to opoid receptors on brain membranes and myenteric synaptosomes. | |
Record name | Trimebutine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09089 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58997-89-0, 39133-31-8, 58997-90-3 | |
Record name | (+)-Trimebutine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58997-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-Trimebutine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39133-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Trimebutine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58997-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimebutine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039133318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimebutine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09089 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimebutine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimebutine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMEBUTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ1OJ92E5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMEBUTINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RKX7S7WFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMEBUTINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UUZ24TRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
78-82 | |
Record name | Trimebutine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09089 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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